![molecular formula C4H2BrNO2S B8025762 3-Bromo-4-nitrothiophene](/img/structure/B8025762.png)
3-Bromo-4-nitrothiophene
Overview
Description
3-Bromo-4-nitrothiophene is a useful research compound. Its molecular formula is C4H2BrNO2S and its molecular weight is 208.04 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrosorption on Gold Surfaces : 3-Bromo-2-nitrothiophene has been studied for its electrosorption properties on polycrystalline gold electrodes. This research utilized surface-enhanced Raman spectroscopy (SERS) and showed that the molecule exhibits a tilted orientation on the gold surface, with interactions involving sulfur and oxygen atoms. The study also involved density functional theory (DFT) calculations to support experimental data (Jbarah, 2021).
Synthesis of Thioether Derivatives : 3-Bromo-2-nitrothiophene has been reacted with bifunctional reagents like methyl 3-mercaptopropionate to yield thioether derivatives. This process enables the synthesis of novel thieno oxazines and thiazines (Erker, 1998).
Functionalized Thiophene Synthesis : An effective synthesis approach for highly functionalized 3-nitrothiophenes has been developed, starting from dipotassium 2-nitro-1,1-ethylyenedithiolate and alpha-chloromethyl ketones. This method is catalyzed by tetrabutylammonium bromide (TBAB) (Rao & Vasantham, 2009).
Nucleophilic Aromatic Substitution Studies : The kinetics of nucleophilic aromatic substitution with amines on nitrothiophenes, including 3-Bromo-4-nitrothiophene, were studied in room-temperature ionic liquids. This research provides insights into the behavior of para-like and ortho-like isomers in different solvents (D’Anna et al., 2006).
Structure-Activity Relationships in Nitrothiophenes : A study examined the structure and electronic properties of biologically active 2-nitrothiophenes, including the impact of an additional nitro group at the 3-position, on their activity against bacteria (Morley & Matthews, 2006).
Bromination and Nitration Reactions : Research has been conducted on the bromination of thiophenes, leading predominantly to 4-bromo derivatives, as well as the nitration of thiophenes, yielding nitro derivatives of thiophenecarboxylic acid (Gol'dfarb, Grotmova & Belen’kii, 1974).
properties
IUPAC Name |
3-bromo-4-nitrothiophene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNO2S/c5-3-1-9-2-4(3)6(7)8/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUMNUXQDRKYLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-nitrothiophene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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